molecular formula C11H12O2 B8617787 Methyl 4-ethenyl-2-methylbenzoate

Methyl 4-ethenyl-2-methylbenzoate

Cat. No.: B8617787
M. Wt: 176.21 g/mol
InChI Key: BVDGNJPWEKZUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethenyl-2-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at the 2-position and an ethenyl (vinyl) group at the 4-position. The compound combines the reactivity of the vinyl group with the steric and electronic effects of the methyl substituent, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4-ethenyl-2-methylbenzoate

InChI

InChI=1S/C11H12O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h4-7H,1H2,2-3H3

InChI Key

BVDGNJPWEKZUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties
  • Reactivity :

    • The ethenyl group in this compound enables polymerization or electrophilic additions, unlike Methyl 4-acetamido-2-hydroxybenzoate, where the acetamido group may participate in hydrogen bonding or hydrolysis .
    • Methyl salicylate’s hydroxyl group allows for acid-base reactivity, absent in the target compound .
  • Boiling/Melting Points :

    • Methyl esters (e.g., Methyl salicylate) generally exhibit lower boiling points than ethyl esters (e.g., Ethyl 2,4-dimethylbenzoate) due to reduced van der Waals interactions .
    • The ethenyl group may slightly increase the boiling point compared to purely alkyl-substituted benzoates due to polarity.
  • Solubility :

    • Hydrophobic substituents (e.g., methyl, ethyl) enhance lipid solubility, while polar groups (e.g., hydroxy, acetamido) improve water solubility. Methyl 4-acetamido-2-hydroxybenzoate is likely more water-soluble than this compound .

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